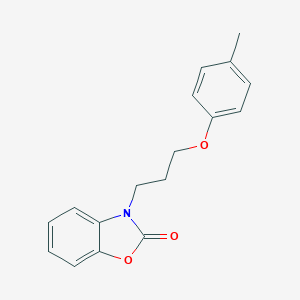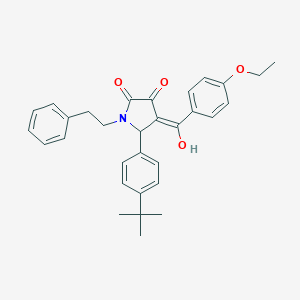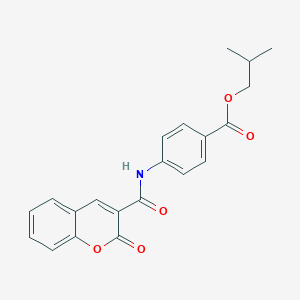
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is a heterocyclic compound that features a benzooxazole core with a p-tolyloxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one typically involves the reaction of 2-aminophenol with p-tolyloxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzooxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzooxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzooxazole ring or the p-tolyloxypropyl substituent, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one: This compound is similar in structure but contains a benzothiazole ring instead of a benzooxazole ring.
7-Amino-4-(3-(p-tolyloxy)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another structurally related compound with potential biological activities.
Uniqueness
3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern and the presence of the benzooxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFQWXNPLXYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322347 |
Source


|
| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
609335-34-4 |
Source


|
| Record name | 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4'-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)[1,1'-biphenyl]-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B384081.png)


![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)
![1-(Naphtho[2,1-b]furan-1-ylacetyl)pyrrolidine](/img/structure/B384092.png)
![4,7,7-trimethyl-3-oxo-N-[2-(phenylsulfanyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384093.png)
![Isobutyl 4-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B384094.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)
![1-Benzhydryl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384096.png)
![5,7-Dibromo-8-quinolinyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384098.png)
![4,7,7-trimethyl-2,3-dioxo-N-[2-(phenylsulfanyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384100.png)
![4,7,7-trimethyl-3-oxo-N-(5-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}pentyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384102.png)
![N-(2,4-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384103.png)
![7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384104.png)
